molecular formula C19H13ClN2O3S B245048 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide

Cat. No. B245048
M. Wt: 384.8 g/mol
InChI Key: HUKWTXCVDHHDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide, also known as BZS, is a chemical compound that has been widely studied for its potential applications in scientific research. BZS belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide has also been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide is not fully understood. However, it has been suggested that N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide may also act by modulating the activity of various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide has also been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide is its potential applications in scientific research. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide. One area of research could focus on the development of new methods for synthesizing N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide that are more efficient and cost-effective. Another area of research could focus on the identification of new biological activities of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide and its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to investigate the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide and its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoxazole in the presence of a base such as triethylamine. The reaction yields N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide as the final product. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

Molecular Formula

C19H13ClN2O3S

Molecular Weight

384.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide

InChI

InChI=1S/C19H13ClN2O3S/c20-16-11-10-13(22-26(23,24)14-6-2-1-3-7-14)12-15(16)19-21-17-8-4-5-9-18(17)25-19/h1-12,22H

InChI Key

HUKWTXCVDHHDGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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